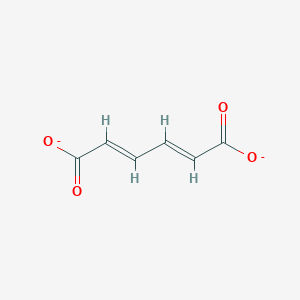
trans,trans-Muconate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans,trans-muconate is a muconate that is the dianion obtained by the deprotonation of both the carboxy groups of trans,trans-muconic acid. It has a role as a human xenobiotic metabolite. It is a muconate and a dicarboxylic acid dianion. It is a conjugate base of a (2E,4E)-5-carboxypenta-2,4-dienoate.
Aplicaciones Científicas De Investigación
Biochemical Applications
1.1. Biomarker for Benzene Exposure
trans,trans-Muconic acid serves as a significant biomarker for benzene exposure in humans. It is a metabolite excreted in urine and can indicate exposure levels as low as 1 ppm. Studies have shown that urinary concentrations of trans,trans-muconic acid correlate with ambient benzene levels, making it a valuable tool for biological monitoring of occupational exposure to benzene .
1.2. Analytical Techniques
A high-performance liquid chromatography (HPLC) method has been developed to quantify trans,trans-muconic acid in urine samples effectively. The method involves mixing urine with Tris buffer and utilizing ion-exchange columns for purification before analysis . This technique is crucial for accurately assessing benzene exposure in workers.
Environmental Applications
2.1. Biodegradation Studies
Research indicates that trans,trans-muconate can be utilized by certain bacteria, such as Escherichia coli and Pseudomonas putida, for biodegradation processes. This capability highlights its potential role in bioremediation strategies aimed at reducing environmental contamination from benzene and other aromatic compounds .
2.2. Biomonitoring
The measurement of trans,trans-muconic acid in urine has been recommended for monitoring benzene exposure among workers in industries where benzene is prevalent. Studies have demonstrated that urinary levels of trans,trans-muconic acid can serve as a sensitive bioindicator for assessing the health risks associated with benzene exposure .
Industrial Applications
3.1. Synthesis of Biobased Chemicals
this compound is emerging as a key intermediate in the production of renewable chemicals such as terephthalic acid and 1,4-cyclohexanedicarboxylic acid through biotechnological processes . These compounds are essential monomers used in the manufacture of polyesters and polyamides.
3.2. Catalytic Conversion Processes
Recent studies have explored catalytic conversion pathways involving this compound to produce cyclic dicarboxylic acids through Diels–Alder cycloaddition reactions with ethylene . The selectivity of this process can be enhanced by optimizing reaction conditions to favor the formation of this compound over undesired products.
Table 1: Urinary Excretion of trans,trans-Muconic Acid
| Study | Population | Exposure Level (ppm) | Urinary Concentration (μg/g creatinine) |
|---|---|---|---|
| Lee et al., 1993 | Workers exposed to benzene | >0.5 | Correlation observed |
| Ducos et al., 1990 | General population | <0.5 | Not reliable below this level |
| Scherer et al., 1998 | Smokers vs Non-smokers | Varies | Higher levels in smokers |
Table 2: Catalytic Conversion Pathways
| Reaction Type | Reactants | Products | Selectivity (%) |
|---|---|---|---|
| Diels–Alder Cycloaddition | This compound + Ethylene | Cyclohexanedicarboxylic Acid | 88% |
| Isomerization | cis,cis-Muconic Acid | This compound | High selectivity under alkaline conditions |
Propiedades
Fórmula molecular |
C6H4O4-2 |
|---|---|
Peso molecular |
140.09 g/mol |
Nombre IUPAC |
(2E,4E)-hexa-2,4-dienedioate |
InChI |
InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/p-2/b3-1+,4-2+ |
Clave InChI |
TXXHDPDFNKHHGW-ZPUQHVIOSA-L |
SMILES |
C(=CC(=O)[O-])C=CC(=O)[O-] |
SMILES isomérico |
C(=C/C(=O)[O-])\C=C\C(=O)[O-] |
SMILES canónico |
C(=CC(=O)[O-])C=CC(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















